(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 1-oxo-2-(m-tolyl)-1,2-dihydroisoquinoline-4-carboxylate
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Overview
Description
The compound is a derivative of 4-oxo-4H-pyrido[1,2-a]pyrimidine . It is a part of a series of compounds that have been synthesized and evaluated for their in vitro anti-HIV-1 activity . The 4-oxo-4H-pyrido[1,2-a]pyrimidine is a substructure of more than 850 known biologically active compounds .
Synthesis Analysis
The synthesis of similar compounds has been achieved through a variety of methods. One such method involves the cyclative condensation of 2-enamino- or 2-formamidino-substituted pyridine derivatives with α-[(hetero)aryl]acetyl chlorides . Another method involves palladium-catalyzed C–H activation using oxygen as the terminal oxidant .Molecular Structure Analysis
The molecular structure of the compound is complex, with a layered structure where there are stacks of cations and anions formed by slipped π-stacking interactions . The druglikeness, ADMET properties, and predicted targets were investigated, and the observed results suggest that the compound may act as a carbonic anhydrase I inhibitor .Chemical Reactions Analysis
The compound has been involved in chemical reactions such as the Catalytic Photoredox C−H Arylation of 4‐Oxo‐4H‐pyrido[1,2‐a]pyrimidine . This method has a broad substrate scope and represents a metal-free alternative for the synthesis of 3-heteroaryl-substituted 4H-quinolizin-4-ones and azino- and azolo-fused pyrimidones with a bridgehead nitrogen atom .Scientific Research Applications
Synthesis and Structural Studies
- Chemical Synthesis and Diuretic Properties : Research has focused on the preparation of alkyl-, arylalkyl-, and arylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid to establish structure-biological activity relationships, comparing their diuretic properties with structurally similar compounds (Ukrainets et al., 2008).
- Anticoagulant Activity via Inhibition of Blood Coagulation Factors : The synthesis of compounds containing pyrimidinone moiety has been investigated for their potential in inhibiting blood coagulation factors Xa and XIa, revealing certain compounds with relatively high inhibitory activity (Potapov et al., 2021).
Biological Activities
- Analgesic Properties : Studies on the synthesis of N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides have contributed to the search for new analgesics, showing that these compounds possess varying degrees of analgesic properties (Ukrainets et al., 2015).
- Antitubercular and Antimicrobial Activity : The synthesis of derivatives for subsequent microbiological investigation has been a focus, with some compounds showing antitubercular activity (Ukrainets et al., 2009). Moreover, novel compounds have been synthesized for potential antibacterial applications, indicating moderate activity against several bacterial strains (Balaji et al., 2013).
Pharmaceutical Development
- Antioxidants in Lubricating Grease : Research into the synthesis of quinolinone derivatives has explored their efficiency as antioxidants in lubricating greases, with compounds showing promising results in reducing oxidation (Hussein et al., 2016).
Mechanism of Action
Target of Action
The primary target of this compound is the HIV-1 integrase (IN) . This enzyme is essential for the replication of the HIV-1 virus and is a key target for antiretroviral therapies .
Mode of Action
The compound interacts with the active site of the HIV-1 integrase. The keto oxygen atom at the position of C-4 and the nitrogen atom of the thiadiazole or oxadiazole ring moiety chelate the Mg2+ ion . This interaction inhibits the activity of the integrase, thereby preventing the replication of the HIV-1 virus .
Biochemical Pathways
The compound affects the HIV-1 life cycle by inhibiting the integrase enzyme . The HIV-1 life cycle includes viral entry, reverse transcription, integration, gene expression, virion assembly, budding, and maturation . By inhibiting the integrase, the compound prevents the integration step, which is crucial for the replication of the virus .
Pharmacokinetics
It has been shown that the compound has no significant cytotoxicity at a concentration of 100 μm . This suggests that the compound may have good bioavailability and could potentially be developed into a therapeutic agent .
Result of Action
The result of the compound’s action is the inhibition of the HIV-1 virus replication . This is achieved by preventing the integration of the viral genome into the host cell’s DNA, which is a crucial step in the HIV-1 life cycle .
Biochemical Analysis
Biochemical Properties
The compound (4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 1-oxo-2-(m-tolyl)-1,2-dihydroisoquinoline-4-carboxylate has been shown to interact with various enzymes and proteins. For instance, it has been found to bind into the active site of PFV integrase (IN), an enzyme essential for HIV-1 replication . The keto oxygen atom at position C-4 and the nitrogen atom of the thiadiazole or oxadiazole ring moiety chelate the Mg2+ ion .
Cellular Effects
In cellular studies, this compound has displayed moderate inhibitory properties against HIV-1 virus (NL4-3) in Hela cell cultures . It influences cell function by inhibiting the activity of PFV integrase, thereby disrupting the life cycle of the HIV-1 virus .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the active site of PFV integrase. The keto oxygen atom at position C-4 and the nitrogen atom of the thiadiazole or oxadiazole ring moiety chelate the Mg2+ ion, thereby inhibiting the enzyme’s activity .
Temporal Effects in Laboratory Settings
It has been reported that the compound exhibits no significant cytotoxicity at a concentration of 100 μM .
Properties
IUPAC Name |
(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-(3-methylphenyl)-1-oxoisoquinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O4/c1-17-7-6-8-19(13-17)29-15-22(20-9-2-3-10-21(20)25(29)31)26(32)33-16-18-14-24(30)28-12-5-4-11-23(28)27-18/h2-15H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXCEROMDGZSFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OCC4=CC(=O)N5C=CC=CC5=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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